N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a benzofuran moiety linked to a propyl chain, which is further connected to an isobutyramide group. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The specific mode of action of This compound It’s known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
The molecular and cellular effects of This compound Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then subjected to alkylation with a suitable propyl halide to introduce the propyl chain.
Amidation: The final step involves the reaction of the propyl-substituted benzofuran with isobutyric acid or its derivatives (such as isobutyryl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the isobutyramide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isobutyramide moiety, leading to the formation of alcohols or amines.
Substitution: The propyl chain can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(benzofuran-2-yl)propyl)acetamide
- N-(3-(benzofuran-2-yl)propyl)propionamide
- N-(3-(benzofuran-2-yl)propyl)butyramide
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide stands out due to its unique combination of a benzofuran moiety and an isobutyramide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit enhanced biological activity, improved stability, and better pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(2)15(17)16-9-5-7-13-10-12-6-3-4-8-14(12)18-13/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVDLZADNCDNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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